BenchChemオンラインストアへようこそ!

1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide

Click chemistry Bioconjugation Scaffold diversification

The compound 1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide (CAS 20044-78-4) is a heterocyclic sultam—a cyclic sulfonamide—bearing an N-propargyl substituent on a 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide scaffold. Its molecular formula is C₁₀H₉NO₂S with a molecular weight of 207.25 g·mol⁻¹, a computed XLogP3-AA of 0.8, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a single rotatable bond (the propargyl arm).

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 20044-78-4
Cat. No. B1410316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide
CAS20044-78-4
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC#CCN1CC2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C10H9NO2S/c1-2-7-11-8-9-5-3-4-6-10(9)14(11,12)13/h1,3-6H,7-8H2
InChIKeyVFSSSZORCQBBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Prop-2-yn-1-yl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide – Core Structural and Physicochemical Baseline for Sourcing


The compound 1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide (CAS 20044-78-4) is a heterocyclic sultam—a cyclic sulfonamide—bearing an N-propargyl substituent on a 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide scaffold [1]. Its molecular formula is C₁₀H₉NO₂S with a molecular weight of 207.25 g·mol⁻¹, a computed XLogP3-AA of 0.8, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a single rotatable bond (the propargyl arm) [1]. The compound is supplied as a solid (powder) at purities typically spanning 95–98% and is classified as a research-use-only building block . The confluence of the rigid benzosultam core and the terminal alkyne handle defines its potential as a click-chemistry-competent scaffold.

Why Generic 2,3-Dihydrobenzo[d]isothiazole 1,1-Dioxides Cannot Substitute for the Propargyl Congener – A Procurement-Impacting Structural Rationale


The N-propargyl arm is not a passive appendage; it is the sole functional handle enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on this scaffold [1]. The parent 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS 936-16-3) carries a free N–H group, while the N-propargyl derivative presents a terminal alkyne (the C≡C bond is directly visible in the deposited InChI and SMILES data) [2]. Substituting the N–H or N-alkyl variants for the propargyl derivative in a click-ligation protocol would result in a complete loss of reactivity. Even among benzisothiazole dioxides bearing unsaturated N-substituents, the oxidation state of the 3-position is critical: the 3-oxo (saccharin-derived) analog 2-(2-propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS 41335-57-3) differs by the presence of a C3 carbonyl, conferring distinct electronic properties, solubility, and reactivity relative to the dihydro form . These are not interchangeable intermediates in a synthetic sequence.

Quantitative Comparative Evidence for 2-(Prop-2-yn-1-yl)-2,3-dihydrobenzo[d]isothiazole 1,1-Dioxide Versus Closest Analogs


Terminal Alkyne Content Differentiates the Compound from the N-Unsubstituted Parent Sultam

The target compound contains exactly one terminal alkyne group, confirmed by the SMILES notation C#CCN1CC2=CC=CC=C2S1(=O)=O [1]. The N-unsubstituted parent 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS 936-16-3) contains zero terminal alkyne groups [2]. This is a binary, stoichiometric difference that dictates reactivity in CuAAC: the propargyl compound can serve as an alkyne partner for triazole-forming ligations; the parent cannot participate in any copper-catalyzed azide-alkyne cycloaddition whatsoever.

Click chemistry Bioconjugation Scaffold diversification

C3 Oxidation State Distinguishes the Dihydro Sultam from the 3-Oxo (Saccharin-Derived) Analog

The target compound possesses a C3 methylene group (–CH₂–) in the dihydrobenzisothiazole ring, as reflected in its IUPAC name '2,3-dihydro' [1]. The directly comparable propargyl derivative 2-(2-propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS 41335-57-3, often referred to as N-propargyl saccharin) carries a C3 carbonyl (C=O) . This change in oxidation state alters the molecular formula from C₁₀H₉NO₂S (MW 207.25) to C₁₀H₇NO₃S (MW 221.23), introduces an additional hydrogen-bond acceptor, modifies the electronic character of the aromatic system, and reduces scaffold basicity. In a corrosion-inhibition study of the 3-oxo analog, N-propargyl saccharin achieved a maximum inhibition efficiency of 93.4% at 1 mM concentration on C38 steel in 1 M HCl, acting as a mixed-type inhibitor [2]. The dihydro scaffold of the target compound, lacking the electron-withdrawing carbonyl, would be expected to display altered adsorption thermodynamics and a different efficiency profile, though direct experimental comparison data are not yet available.

Medicinal chemistry Scaffold hopping Structure–activity relationship

Vendor-Grade Purity and Storage Specification Differentiation for Procurement

Across suppliers that report quantitative specifications, the compound is offered at two main purity grades. ChemScene lists catalogue number CS-0449616 with a purity of ≥98% and specifies storage at 4°C under nitrogen . CymitQuimica (Fluorochem brand, ref. 10-F472176) supplies the compound at 95.0% purity . Achemblock provides the compound at 95% purity . The higher purity grade (≥98%) reduces the burden of pre-use purification for click-chemistry applications, as terminal alkynes can undergo oxidative homocoupling (Glaser–Hay side-reaction) upon storage, generating diyne impurities detectable by HPLC. The nitrogen atmosphere storage requirement further indicates sensitivity to ambient oxidation, an attribute not shared with the fully saturated N-alkyl or N–H sultam analogs.

Chemical sourcing Quality control Building-block procurement

Class-Level HIV Reverse-Transcriptase Inhibition Potential of the Benzisothiazole Dioxide Sultam Scaffold

U.S. Patent 6,353,112 discloses that 2,3-dihydrobenzo[d]isothiazole 1,1-dioxides (sultams) bearing substitution at the 2- and/or 3-positions exhibit potent HIV reverse-transcriptase (RT) inhibitory activity [1]. The patent explicitly claims methods of treating HIV infection with compositions comprising such sultams, listing numerous 2- and 3-substituted examples. CAS 20044-78-4, carrying an N-propargyl substituent, falls within the claimed generic scope. While the patent does not provide a direct head-to-head IC₅₀ value for the propargyl derivative versus the unsubstituted sultam, it establishes the class-level anti-HIV activity of 2-substituted dihydrobenzisothiazole dioxides as non-nucleoside RT inhibitors (NNRTIs). In contrast, the 3-oxo (saccharin-derived) analogs are structurally distinct and not covered within this NNRTI claim set; they represent a separate pharmacological chemotype.

Antiviral research HIV NNRTI Sultam pharmacology

LogP and Hydrogen-Bonding Profile as Differentiation from 3-Oxo Propargyl Analogs

The computed partition coefficient XLogP3-AA of the target compound is 0.8, with zero hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA) [1]. The 3-oxo analog (N-propargyl saccharin, CAS 41335-57-3) carries a carbonyl oxygen that serves as an additional HBA, giving it four HBA while maintaining zero HBD. This difference in HBA count and the increased polarity contributed by the C3 carbonyl would be expected to reduce the logP of the saccharin derivative relative to the dihydro form. The calculated molecular descriptors support distinct pharmacokinetic behavior: the dihydro sultam's lower HBA count favors passive membrane permeability, which is relevant for CNS-targeted library design.

Drug-likeness Physicochemical profiling ADME prediction

Application Scenarios for 2-(Prop-2-yn-1-yl)-2,3-dihydrobenzo[d]isothiazole 1,1-Dioxide Grounded in Quantitative Differentiation Evidence


CuAAC-Mediated Library Synthesis on a Benzosultam Scaffold

The terminal alkyne group (1 per molecule) enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-linked conjugates directly from the benzosultam core [1]. This is the defining synthetic utility that no N-alkyl or N–H sultam analog can provide. Researchers can react CAS 20044-78-4 with azide-functionalized fragments (pharmacophores, fluorophores, affinity tags) under standard click conditions to rapidly assemble screening libraries. The availability of ≥98% purity material reduces baseline impurities that could interfere with Cu(I) catalysis or generate confounding by-products. The parent sultam CAS 936-16-3 cannot participate in this reaction, making the propargyl derivative the mandatory choice for click-based diversification strategies.

HIV NNRTI Lead Optimization with a Built-In Derivatization Handle

Patent US 6,353,112 establishes the 2-substituted dihydrobenzisothiazole dioxide scaffold as a privileged chemotype for non-nucleoside HIV-1 reverse transcriptase inhibition [2]. The propargyl substituent of CAS 20044-78-4 serves a dual purpose: it satisfies the N2-substitution requirement for NNRTI activity while simultaneously providing a click-chemistry handle for late-stage functionalization. This allows structure–activity relationship (SAR) exploration by appending diverse azide-bearing groups to the triazole linkage without altering the core sultam pharmacophore. The 3-oxo saccharin-derived propargyl analog (CAS 41335-57-3) falls outside the NNRTI patent genus, making the dihydro form the preferred entry point for antiviral programs seeking patent-precedented chemical matter.

Corrosion Inhibitor Development Leveraging the Benzosultam Adsorption Motif

The closely related analog N-propargyl saccharin demonstrated 93.4% corrosion inhibition efficiency on C38 steel in 1 M HCl at 1 mM concentration, acting as a mixed-type inhibitor through adsorption onto the metal surface [3]. While direct experimental data for CAS 20044-78-4 in the same assay are not available, the structural similarity of the benzisothiazole dioxide core—rich in π-electrons and sulfur/nitrogen heteroatoms—suggests comparable metal-coordinating capacity. The dihydro scaffold's more hydrophobic character (lower HBA count, moderate logP) may offer altered adsorption thermodynamics and film persistence relative to the 3-oxo derivative, warranting comparative evaluation for industrial inhibitor formulations.

Physicochemical Profiling for CNS-Penetrant Library Design

With a computed XLogP3-AA of 0.8, zero hydrogen-bond donors, and only three hydrogen-bond acceptors, the compound occupies a favorable region of CNS drug-like chemical space [1]. These descriptors compare favorably to the 3-oxo analog, which introduces an additional HBA that would generally reduce passive permeability. In the context of fragment-based drug discovery or focused library design for neurological targets, the dihydro sultam scaffold offers a more compact polar surface area profile than the saccharin derivative. Procurement of the high-purity grade stored under nitrogen mitigates oxidative alkyne degradation that could confound biological assay results.

Quote Request

Request a Quote for 1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.